molecular formula C33H44O17 B15127035 (+)-Mediresinol Di-O-beta-D-glucopyranoside

(+)-Mediresinol Di-O-beta-D-glucopyranoside

Cat. No.: B15127035
M. Wt: 712.7 g/mol
InChI Key: WENLQSBQPMFCOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Mediresinol Di-O-beta-D-glucopyranoside involves several steps, starting from the extraction of the lignan precursor from plant sources. The precursor undergoes glycosylation reactions to attach the beta-D-glucopyranoside moieties. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant materials followed by chemical synthesis to ensure purity and yield. The process is optimized to maintain the bioactivity of the compound while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(+)-Mediresinol Di-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, methanol, and various glycosyl donors. Reaction conditions often involve refluxing and controlled temperatures to ensure the desired product formation .

Major Products Formed

The major product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(+)-Mediresinol Di-O-beta-D-glucopyranoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Mediresinol Di-O-beta-D-glucopyranoside is unique due to its specific lignan structure and strong inhibitory activity on cyclic AMP phosphodiesterase. This sets it apart from other similar compounds, which may have different structural features and varying degrees of bioactivity .

Properties

IUPAC Name

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENLQSBQPMFCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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